4-[(3-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, substituted with a naphthalen-1-yl group and a 3-methylphenylmethylsulfanyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. Examples include:
- 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE
- 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(PHENYL)PYRAZOLO[1,5-A]PYRAZINE .
Uniqueness
The uniqueness of 4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19N3S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C24H19N3S/c1-17-6-4-7-18(14-17)16-28-24-23-15-22(26-27(23)13-12-25-24)21-11-5-9-19-8-2-3-10-20(19)21/h2-15H,16H2,1H3 |
InChI Key |
XXSCSFSHVVXTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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